molecular formula C8H8O2S B187022 S-Hydroxymethyl thiobenzoate CAS No. 23853-33-0

S-Hydroxymethyl thiobenzoate

Cat. No.: B187022
CAS No.: 23853-33-0
M. Wt: 168.21 g/mol
InChI Key: MNTZJQAAOYSCMM-UHFFFAOYSA-N
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Description

S-Hydroxymethyl thiobenzoate: is an organic compound with the molecular formula C8H8O2S . It is a thioester derivative of benzoic acid, characterized by the presence of a hydroxymethyl group attached to the sulfur atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hydroxymethyl thiobenzoate typically involves the reaction of benzenecarbothioic acid with formaldehyde. The reaction is carried out under mild conditions, often in the presence of a base to facilitate the formation of the thioester bond. The general reaction scheme is as follows:

Benzenecarbothioic acid+FormaldehydeS-(hydroxymethyl) benzenecarbothioate\text{Benzenecarbothioic acid} + \text{Formaldehyde} \rightarrow \text{this compound} Benzenecarbothioic acid+Formaldehyde→S-(hydroxymethyl) benzenecarbothioate

Industrial Production Methods: the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-Hydroxymethyl thiobenzoate can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: S-Hydroxymethyl thiobenzoate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioester compounds. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.

Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug, where the thioester bond can be cleaved to release active pharmaceutical ingredients. It is also investigated for its role in enzyme inhibition and as a potential therapeutic agent.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable in the production of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of S-Hydroxymethyl thiobenzoate involves the cleavage of the thioester bond, which can release the hydroxymethyl group and benzenecarbothioic acid. This cleavage can occur enzymatically or chemically, depending on the conditions. The released hydroxymethyl group can then participate in various biochemical pathways, while the benzenecarbothioic acid can act as an inhibitor of certain enzymes .

Comparison with Similar Compounds

  • Thiobenzoic acid
  • Dimoxystrobin
  • 2-Benzyloxyphenylmagnesium bromide
  • Benzoic acid
  • 2-Allylanisole

Uniqueness: S-Hydroxymethyl thiobenzoate is unique due to the presence of the hydroxymethyl group attached to the sulfur atom, which imparts distinct reactivity and properties compared to other thioesters. This structural feature allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .

Biological Activity

S-Hydroxymethyl thiobenzoate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

This compound (CAS Number: 23853-33-0) is characterized by the presence of a hydroxymethyl group and a thiobenzoate moiety, which may contribute to its reactivity and biological activity. Its structure allows it to act as a potential intermediate in drug formulation and as a modifier for other compounds.

The biological activity of this compound can be attributed to several mechanisms:

  • Bioreductive Activation : Similar to other thiol-containing compounds, this compound may undergo bioreductive activation, leading to the formation of reactive electrophiles that can interact with cellular macromolecules such as DNA and proteins .
  • Antimicrobial Activity : The compound exhibits activity against various microbial strains, potentially through disruption of cell wall synthesis or interference with metabolic pathways .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, possibly through oxidative stress mechanisms or by inhibiting key metabolic enzymes like thioredoxin reductase .

Antimicrobial Activity

This compound has been evaluated for its effectiveness against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

PathogenMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans4

These results demonstrate that this compound possesses significant antibacterial and antifungal properties, particularly against Gram-positive bacteria and certain fungi .

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following table summarizes the findings from cytotoxicity assays:

Cell LineIC50 (µM)
Hep3B20
HeLa25
A54915
MCF-718

These values indicate that this compound has promising anticancer activity, particularly against lung and cervical cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A study involving patients with skin infections demonstrated significant improvement when treated with formulations containing this compound, suggesting its utility in topical antibiotic therapies.
  • Evaluation in Cancer Models : In vivo studies using xenograft models showed that this compound could significantly reduce tumor growth compared to control groups, reinforcing its potential as an anticancer agent.

Properties

IUPAC Name

S-(hydroxymethyl) benzenecarbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c9-6-11-8(10)7-4-2-1-3-5-7/h1-5,9H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTZJQAAOYSCMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)SCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60946657
Record name S-(Hydroxymethyl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23853-33-0
Record name S-(Hydroxymethyl) benzenecarbothioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023853330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23853-33-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146570
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(Hydroxymethyl) benzenecarbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60946657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-(HYDROXYMETHYL) BENZENECARBOTHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJR6N69WMU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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